

Application Notes and Protocols: 6-Methylquinolin-7-amine Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: **6-Methylquinolin-7-amine**

Cat. No.: **B163677**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of **6-methylquinolin-7-amine** derivatives as potential kinase inhibitors. Due to the limited specific data on this particular scaffold in publicly available literature, this document leverages information from structurally related quinoline and quinazoline compounds to propose potential kinase targets, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.^{[1][2]} Its rigid, planar structure and ability to be readily functionalized make it an ideal template for designing molecules that can interact with the ATP-binding site of protein kinases.^[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.^[1] This document outlines a framework for the synthesis and evaluation of a novel class of potential kinase inhibitors based on the **6-methylquinolin-7-amine** scaffold.

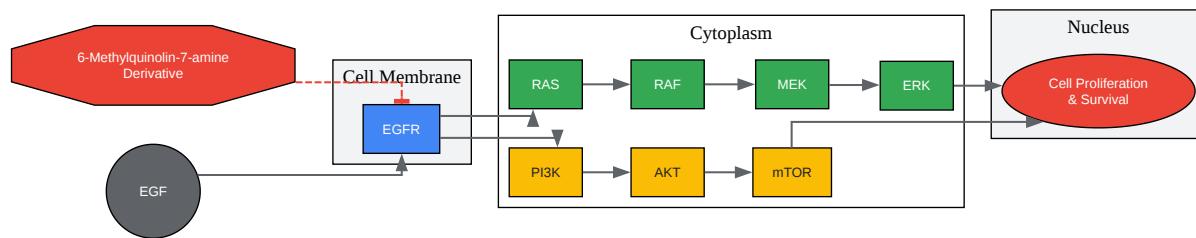
Proposed Kinase Targets and Signaling Pathways

Based on the known activity of related quinoline and quinazoline derivatives, **6-methylquinolin-7-amine** analogs may target key kinases involved in oncogenic signaling pathways.^{[1][3]} Potential targets include, but are not limited to:

- Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cell growth, proliferation, and angiogenesis.
- Aurora Kinases: Serine/threonine kinases that play a critical role in the regulation of mitosis.

EGFR Signaling Pathway

The EGFR signaling cascade is a major pathway regulating cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Inhibition of EGFR can block these pro-survival signals.

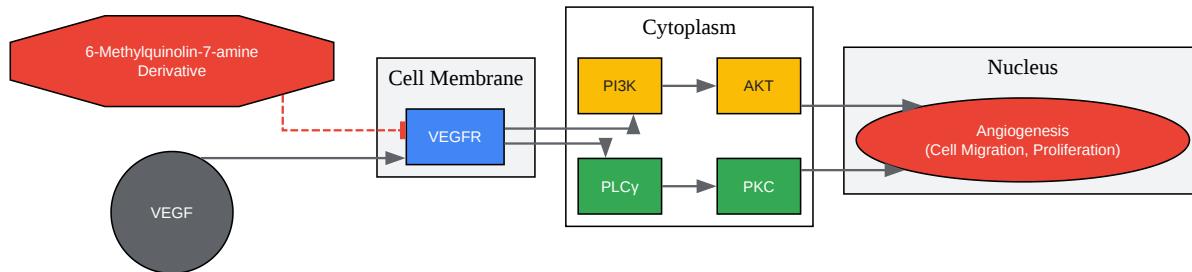


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EGFR Signaling Pathway and Point of Inhibition.

VEGFR Signaling Pathway

VEGFR signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR can disrupt the tumor blood supply.



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VEGFR Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables present a hypothetical, yet representative, summary of quantitative data for a series of **6-methylquinolin-7-amine** derivatives. This format is recommended for clear comparison of inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound ID	R1	R2	EGFR	VEGFR2	Aurora A	Aurora B
MQ-A1	H	Phenyl	150	250	>1000	>1000
MQ-A2	H	3-Cl-Phenyl	75	120	850	900
MQ-A3	H	4-F-Phenyl	82	135	>1000	>1000
MQ-B1	Me	Phenyl	25	45	50	65
MQ-B2	Me	3-Cl-Phenyl	12	20	25	30
MQ-B3	Me	4-F-Phenyl	15	28	32	40
Reference 1	-	-	20	-	-	-
Reference 2	-	-	-	50	-	-

Reference 1: A known selective EGFR inhibitor. Reference 2: A known selective VEGFR2 inhibitor.

Table 2: Cellular Antiproliferative Activity (GI50, μ M)

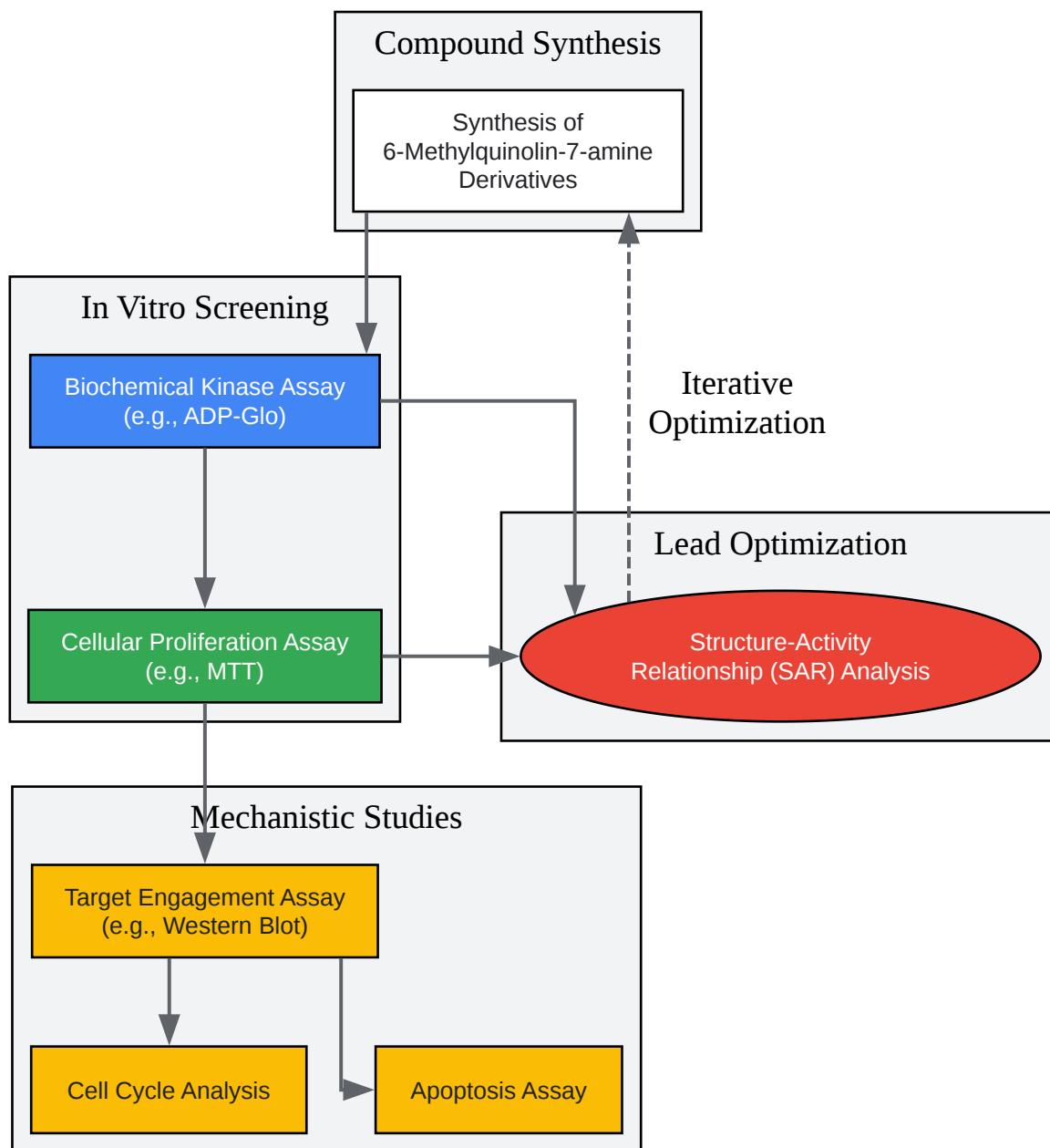
Compound ID	A549 (NSCLC, EGFR wt)	H1975 (NSCLC, EGFR T790M)	HUVEC (Endothelial)	HCT116 (Colon)
MQ-A1	5.2	8.5	10.1	7.8
MQ-A2	2.1	4.3	5.5	3.9
MQ-A3	2.5	4.8	6.2	4.1
MQ-B1	0.8	1.5	1.2	0.9
MQ-B2	0.3	0.6	0.5	0.4
MQ-B3	0.4	0.7	0.6	0.5
Reference 1	0.5	5.0	>10	2.5
Reference 2	>10	>10	0.8	>10

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the kinase inhibitory potential of **6-methylquinolin-7-amine** derivatives.

General Experimental Workflow

The evaluation of a novel kinase inhibitor typically follows a staged approach, from initial biochemical screening to more complex cellular assays.



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References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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